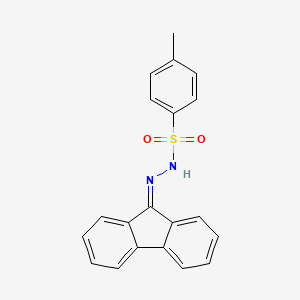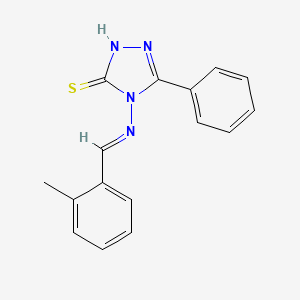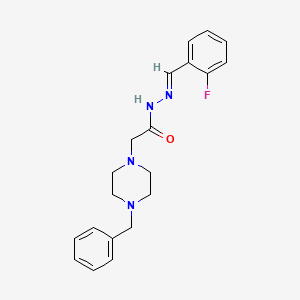
N'-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a fluorenylidene group attached to a sulfonohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 9H-fluoren-9-one and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学研究应用
N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
作用机制
The mechanism of action of N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can be utilized in catalysis and sensor applications .
相似化合物的比较
Similar Compounds
- N’-(9H-Fluoren-9-ylidene)-2-phenylacetohydrazide
- N’-(9H-Fluoren-9-ylidene)-2-(4-methylphenyl)-4-quinolinecarbohydrazide
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine
Uniqueness
N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide is unique due to its combination of a fluorenylidene group and a sulfonohydrazide moiety. This structural feature imparts distinct photophysical properties, making it suitable for applications in fluorescent dyes and sensors. Additionally, its potential biological activity as an antimicrobial and anticancer agent sets it apart from other similar compounds.
属性
CAS 编号 |
52341-51-2 |
|---|---|
分子式 |
C20H16N2O2S |
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-(fluoren-9-ylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O2S/c1-14-10-12-15(13-11-14)25(23,24)22-21-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,22H,1H3 |
InChI 键 |
BUXGLBWCEHJPCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11968881.png)
![2-methylpropyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968885.png)

![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)


![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11968942.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11968943.png)
![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
